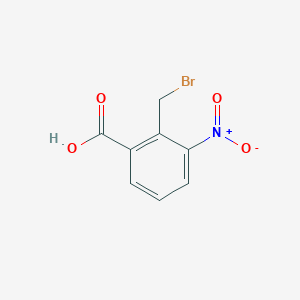

2-(Bromomethyl)-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTCNOMUJRQWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448512 | |

| Record name | 2-(Bromomethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632340-56-8 | |

| Record name | 2-(Bromomethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Role of 2-(Bromomethyl)-3-nitrobenzoic acid in immunomodulatory drug discovery

Title: The Strategic Role of 2-(Bromomethyl)-3-nitrobenzoic Acid Scaffolds in Immunomodulatory Drug Discovery

Part 1: Executive Summary

In the landscape of immunomodulatory imide drugs (IMiDs), 2-(Bromomethyl)-3-nitrobenzoic acid —and specifically its methyl ester derivative, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) —serves as the critical linchpin for constructing the isoindolinone pharmacophore. This scaffold is the structural foundation for blockbuster therapies like Lenalidomide and Pomalidomide , and it is increasingly vital in the design of Cereblon (CRBN)-targeting PROTACs.

This guide moves beyond basic characterization to analyze the causality of synthetic choices, offering field-proven protocols for the cyclization of this scaffold into bioactive cores. It addresses the "why" behind the chemistry: why the bromomethyl electrophile is paired with the nitro-group orthogonal protection, and how this specific geometry enables the precise recruitment of the E3 ubiquitin ligase complex.

Part 2: Chemical Architecture & Synthetic Logic

The Scaffold's Dual Functionality

The utility of 2-(Bromomethyl)-3-nitrobenzoic acid lies in its bifunctional nature, which allows for a "one-pot" cyclization-condensation reaction.

-

The Electrophilic Trigger (Bromomethyl): The benzylic bromide is highly reactive toward nucleophiles. In IMiD synthesis, it undergoes rapid

displacement by the amino group of a glutarimide derivative. -

The Latent Nitrogen Source (Nitro Group): The 3-nitro group serves two roles:

-

Steric/Electronic Influence: It directs the regioselectivity of the initial bromination (Wohl-Ziegler) of the parent toluene derivative.

-

Precursor to Aniline: Post-cyclization, it is reduced to the primary amine essential for the drug's immunological activity (hydrogen bonding within the Cereblon pocket).

-

-

The Cyclization Anchor (Carboxylic Acid/Ester): While the acid form exists, the methyl ester is the preferred synthetic species. The ester facilitates a cleaner intramolecular lactamization to form the isoindolinone ring, avoiding the solubility issues and dimerization often seen with the free acid.

Data: Solvent Efficiency in Cyclization

The choice of solvent significantly impacts the yield and purity of the coupling reaction between the benzoate scaffold and 3-aminopiperidine-2,6-dione.

| Solvent System | Reaction Temp (°C) | Yield (%) | Purity Profile | Notes |

| DMF (Traditional) | 50-60 | 85-90% | High | Difficult workup due to high boiling point; trace DMF can complex with product. |

| Acetonitrile | Reflux (82) | 75-80% | Moderate | Easier solvent removal; requires longer reaction times. |

| THF/Water | Reflux | 60-70% | High | "Green" alternative; requires phase transfer catalyst for optimal rates. |

| NMP | 55-65 | 88-92% | High | Excellent solubility for glutarimide salts; preferred for scale-up despite cost. |

Part 3: Experimental Protocols

Protocol A: Synthesis of the Lenalidomide Precursor (Isoindolinone Formation)

Objective: Synthesize 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione using Methyl 2-(bromomethyl)-3-nitrobenzoate.

Reagents:

-

Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) [CAS: 98475-07-1][1][2][3][4][5][6][7]

-

3-Aminopiperidine-2,6-dione hydrochloride (1.0 eq)[6]

-

Triethylamine (TEA) (2.2 eq)

-

N,N-Dimethylformamide (DMF) (10 vol)

Methodology:

-

Preparation: Charge a reactor with DMF and degas with nitrogen for 15 minutes to prevent oxidative byproducts.

-

Addition: Add 3-Aminopiperidine-2,6-dione HCl and TEA. Stir at room temperature until the salt is neutralized and the free amine is generated (approx. 30 min).

-

Coupling: Slowly add Methyl 2-(bromomethyl)-3-nitrobenzoate in portions. Critical: Exothermic reaction; maintain internal temperature <30°C to prevent hydrolysis of the ester.

-

Cyclization: Heat the mixture to 50–55°C and hold for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

-

Mechanism: The amine attacks the benzylic bromide (

), followed by intramolecular nucleophilic attack on the methyl ester to close the lactam ring (isoindolinone formation).

-

-

Quench & Isolation: Cool to 10°C. Add water (20 vol) dropwise to precipitate the product. Stir for 2 hours.

-

Filtration: Filter the solids, wash with water and methanol to remove residual TEA salts.

-

Drying: Vacuum dry at 50°C.

-

Expected Result: Off-white to pale yellow solid (Nitro-Lenalidomide intermediate).

-

Protocol B: Reduction to Active API

Objective: Selective reduction of the nitro group to the aniline (Lenalidomide) without over-reducing the imide rings.

Methodology:

-

Hydrogenation: Dissolve the nitro-intermediate in DMF/MeOH (1:1). Add 10% Pd/C catalyst (0.1 eq by wt).

-

Reaction: Hydrogenate at 50 psi (3.4 bar) at 40°C for 3-5 hours.

-

Purification: Filter catalyst. Concentrate filtrate. Recrystallize from Ethanol/Water.

Part 4: Visualization of Workflows & Mechanisms

Figure 1: Synthetic Pathway of Lenalidomide

This diagram illustrates the conversion of the bromomethyl-nitrobenzoate scaffold into the final immunomodulator.

Caption: Step-wise conversion of the nitro-benzoate scaffold into Lenalidomide via bromination, cyclization, and reduction.

Figure 2: Immunomodulatory Mechanism of Action (MOA)

How the synthesized scaffold interacts with the biological target (Cereblon).

Caption: The molecular glue mechanism where the isoindolinone scaffold facilitates the degradation of Ikaros proteins.

Part 5: Safety & Handling (E-E-A-T)

Working with 2-(Bromomethyl)-3-nitrobenzoic acid derivatives requires strict adherence to safety protocols due to their lachrymatory and corrosive properties.

-

Corrosivity: The bromomethyl group is a potent alkylating agent. It causes severe skin burns and eye damage (H314).[8]

-

Control: Double-gloving (Nitrile over Latex) and face shields are mandatory.

-

-

Sensitization: As a benzylic bromide, it is a potential skin sensitizer.

-

Control: All weighing must occur within a certified fume hood.

-

-

Thermal Stability: Nitro-aromatics can be shock-sensitive or thermally unstable.

-

Control: Do not heat reaction mixtures containing the crude bromide above 80°C without DSC (Differential Scanning Calorimetry) validation.

-

Part 6: Future Outlook in PROTACs

The 2-(Bromomethyl)-3-nitrobenzoic acid scaffold is evolving beyond simple IMiDs. In the era of Targeted Protein Degradation (TPD) , this scaffold is used to synthesize "Cereblon Anchors" for PROTACs (Proteolysis Targeting Chimeras).

-

Linker Attachment: The 4-amino group (derived from the 3-nitro group) provides an ideal vector for attaching linkers without disrupting Cereblon binding.

-

Next-Gen Ligands: Researchers are modifying the benzoate ring to improve binding affinity (

) and alter the neosubstrate profile, expanding efficacy into non-hematological cancers.

References

-

Preparation of Lenalidomide. Quick Company India. Retrieved from [Link]

-

Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development (ACS). Retrieved from [Link]

-

Preparation of 3-Substituted Isoindolin-1-one Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

Sources

- 1. :: 2-(Bromomethyl)-3-nitrobenzoic Acid Methyl Ester | CAS No: 98475-07-1 | SVAK Life Sciences:: [svaklifesciences.com]

- 2. Methyl 2-bromomethyl-3-nitrobenzoate (98475-07-1) [farmasino.net]

- 3. apicule.com [apicule.com]

- 4. Methyl 2-(bromomethyl)-3-nitrobenzenecarboxylate | CAS 98475-07-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 98475-07-1 CAS Manufactory [m.chemicalbook.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Methyl 2-(Bromomethyl)-3-nitrobenzoate | 98475-07-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 3-Nitrobenzoic Acid Derivatives

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For researchers in drug development and medicinal chemistry, a thorough understanding of a compound's pKa is critical, as it profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive examination of the factors governing the acidity of 3-nitrobenzoic acid and its derivatives. We will explore the theoretical underpinnings of substituent effects, present quantitative data, and detail robust experimental protocols for the accurate determination of pKa values, offering field-proven insights for scientists and researchers.

The Critical Role of pKa in Scientific Research

The extent to which a molecule is ionized in a biological system is a primary determinant of its behavior. The pKa value governs the equilibrium between the neutral (lipophilic) and ionized (hydrophilic) forms of a compound. This balance is crucial for:

-

Membrane Permeability: The neutral form of a drug is generally more capable of diffusing across lipid bilayer membranes, such as the intestinal wall or the blood-brain barrier.

-

Aqueous Solubility: The ionized form typically exhibits greater solubility in aqueous environments like blood plasma and cytoplasm.

-

Target Binding: The ionization state can affect how a molecule interacts with its biological target, influencing binding affinity and efficacy.

3-Nitrobenzoic acid serves as an exemplary scaffold for understanding how electronic modifications to an aromatic system can be used to modulate acidity, providing a model for rational drug design.

Theoretical Framework: Electronic Substituent Effects

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene ring. These effects are primarily electronic and can be categorized as inductive and resonance effects.

-

Inductive Effect: This is the transmission of charge through a chain of atoms via electrostatic induction. Electron-withdrawing groups (EWGs), such as the nitro group (–NO₂), pull electron density away from the carboxylic acid moiety.[1] This effect stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation, making the proton easier to release and thus increasing the acidity (lowering the pKa).[2][3] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[1]

-

Resonance Effect: This involves the delocalization of electrons through the π-system of the benzene ring. For a nitro group, this effect is most pronounced when it is in the ortho or para position, where it can directly withdraw electron density from the ring through resonance, further stabilizing the carboxylate anion.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a linear free-energy relationship that quantitatively describes the impact of meta- and para-substituents on the reactivity of benzene derivatives.[4][5] It is expressed as:

log (K/K₀) = ρσ

Where:

-

K is the equilibrium constant for the substituted reaction.

-

K₀ is the equilibrium constant for the reference reaction (unsubstituted benzoic acid).[4]

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[5]

-

ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[4][6] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[5][6]

Ionization Behavior of Nitrobenzoic Acid Isomers

The position of the strongly electron-withdrawing nitro group on the benzoic acid ring has a predictable and significant impact on the pKa.

-

3-Nitrobenzoic Acid (m-Nitrobenzoic Acid): With the nitro group in the meta position, its powerful electron-withdrawing influence is primarily exerted through the inductive effect. This effect stabilizes the conjugate base, making 3-nitrobenzoic acid significantly more acidic than benzoic acid itself. Its pKa of approximately 3.47 indicates it is about ten times more acidic than unsubstituted benzoic acid (pKa ≈ 4.2).[7]

-

4-Nitrobenzoic Acid (p-Nitrobenzoic Acid): In the para position, the nitro group exerts both a strong inductive effect and a strong resonance effect. This combination provides even greater stabilization for the carboxylate anion, resulting in a lower pKa (higher acidity) than the meta isomer. The pKa for 4-nitrobenzoic acid is approximately 3.44.[8]

-

2-Nitrobenzoic Acid (o-Nitrobenzoic Acid): The ortho isomer is the most acidic of the three, which is attributed to the "ortho-effect."[9][10] This phenomenon is believed to be a combination of the strong inductive effect of the nearby nitro group and a steric effect.[10] The steric hindrance from the ortho-nitro group forces the carboxylic acid group out of the plane of the benzene ring, which can influence the solvation of the anion and increase acidity.[10]

Data Summary: pKa Values of Benzoic Acid and its Nitro Isomers

| Compound | Substituent Position | Typical pKa Value |

| Benzoic Acid | Unsubstituted | ~4.20[3] |

| 2-Nitrobenzoic Acid | Ortho | ~2.22 |

| 3-Nitrobenzoic Acid | Meta | ~3.47 [7][11] |

| 4-Nitrobenzoic Acid | Para | ~3.44[8] |

Note: pKa values can vary slightly depending on experimental conditions (temperature, ionic strength, solvent).

The ionization equilibrium for 3-nitrobenzoic acid is illustrated below. The electron-withdrawing nitro group pulls electron density from the ring, stabilizing the negatively charged carboxylate anion.

Caption: Ionization equilibrium of 3-nitrobenzoic acid.

Experimental Protocols for pKa Determination

Accurate pKa determination is essential for building reliable structure-activity relationships. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[12]

Method 1: Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong base like NaOH) to a solution of the acidic analyte while monitoring the pH.[13][14] The pKa is the pH at which the acid is exactly half-neutralized.[6]

Causality Behind Experimental Choices:

-

Calibrated pH Meter: Precision relies on accurate pH measurement. Calibration with at least three standard buffers (e.g., pH 4, 7, 10) is non-negotiable to ensure linearity across the measurement range.[13]

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic compounds.[13]

-

Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic environment, minimizing variations in activity coefficients that could affect the measured pH.[13]

-

Concentration: The analyte concentration must be high enough (typically >10⁻⁴ M) to produce a clear inflection point in the titration curve.[13][15]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[13]

-

Solution Preparation:

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

-

Accurately weigh and dissolve the 3-nitrobenzoic acid derivative in deionized water to a known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.[16]

-

Add a background electrolyte (e.g., KCl to 0.15 M) to maintain constant ionic strength.[13]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Begin stirring the solution with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration.[13]

-

-

Data Collection:

-

Record the initial pH.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2).[6]

-

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near the ionizable center and can be used with much lower concentrations than titration.[16][17] It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the molecule have different UV-Vis absorbance spectra.[17]

Causality Behind Experimental Choices:

-

Buffer Series: A series of buffers with precisely known pH values spanning the expected pKa (e.g., pKa ± 2 pH units) is required to generate a complete ionization profile.

-

Constant Analyte Concentration: It is critical to maintain the same total concentration of the analyte in each buffer solution to ensure that changes in absorbance are due solely to the shift in ionization equilibrium, not concentration variance.[18]

-

Wavelength Selection: Analysis is performed at a wavelength where the difference in absorbance between the acidic and basic forms is maximal, ensuring the highest sensitivity.[17]

Step-by-Step Protocol:

-

Preliminary Scans:

-

Prepare two solutions of the analyte at a constant concentration (e.g., 0.1 mM): one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the fully protonated form (A_HA), and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) for the fully deprotonated form (A_A-).

-

Scan both solutions across a relevant UV-Vis range (e.g., 220-400 nm) to identify the wavelength(s) of maximum absorbance difference.

-

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values covering the range of interest (e.g., from pH 2.5 to 5.5 for 3-nitrobenzoic acid).

-

Sample Preparation: Add a small, constant volume of a concentrated stock solution of the analyte to a constant, larger volume of each buffer solution to create a series of samples with constant analyte concentration across a range of pH values.

-

Spectral Measurement:

-

Measure the absorbance of each sample at the pre-determined analytical wavelength.

-

-

Data Analysis:

-

Plot absorbance (y-axis) versus pH (x-axis). This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - A_A-) / (A_HA - A) ] Where:

-

A is the absorbance at a given pH.

-

A_A- is the absorbance of the fully deprotonated (basic) form.

-

A_HA is the absorbance of the fully protonated (acidic) form.

-

-

The final pKa is the average of the values calculated across the buffered pH range.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The ionization behavior of 3-nitrobenzoic acid and its derivatives is a direct and predictable consequence of fundamental electronic principles. The strong inductive electron-withdrawing effect of the meta-nitro group significantly increases the acidity of the carboxylic acid compared to the unsubstituted parent molecule. This guide has provided the theoretical framework to understand these effects, quantitative data for key compounds, and detailed, validated protocols for their experimental determination. For researchers in the pharmaceutical and chemical sciences, mastering these concepts and techniques is not merely an academic exercise; it is a prerequisite for the rational design and development of molecules with optimized physicochemical properties for their intended application.

References

-

Title: 3-Nitrobenzoic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Hammett equation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 3-Nitrobenzoic acid - Grokipedia Source: Grokipedia URL: [Link]

-

Title: NITROBENZOIC ACID - Ataman Kimya Source: Ataman Kimya URL: [Link]

-

Title: 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem Source: PubChem URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray Source: Creative Bioarray URL: [Link]

-

Title: Hammett equation - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo Source: Mettler Toledo URL: [Link]

-

Title: How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide Source: Chemagination URL: [Link]

-

Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC Source: ECETOC URL: [Link]

-

Title: Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid Source: Chemistry 331: Laboratory Manual URL: [Link]

-

Title: Hammett Equation - YouTube Source: YouTube URL: [Link]

-

Title: Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC Source: PMC (PubMed Central) URL: [Link]

-

Title: Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180 Source: Pharmacy 180 URL: [Link]

-

Title: 20.4: Substituent Effects on Acidity - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: 11.5: Substituent Effects on Acidity - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: pKa of a dye: UV-VIS Spectroscopy Source: Course Hero URL: [Link]

-

Title: Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline Source: Pharmaguideline URL: [Link]

-

Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark Source: DergiPark URL: [Link]

-

Title: Substituent effects on the electronic structure and pKa of benzoic acid - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Is there a correlation between substituents of benzoic acid and it's acidity? - Quora Source: Quora URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values - PMC Source: PMC (PubMed Central) URL: [Link]

-

Title: REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

-

Title: 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem Source: PubChem URL: [Link]

Sources

- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. web.viu.ca [web.viu.ca]

- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. echemi.com [echemi.com]

- 11. grokipedia.com [grokipedia.com]

- 12. mt.com [mt.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemagine.co.uk [chemagine.co.uk]

Methodological & Application

Synthesis of isoindolinone scaffolds from 2-(Bromomethyl)-3-nitrobenzoic acid

Application Note & Detailed Protocols

Topic: A Modular Approach to Isoindolinone Scaffolds via Reductive Cyclization of 2-(Bromomethyl)-3-nitrobenzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The isoindolinone core is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active natural products and clinically significant pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This document provides a detailed guide to a robust and modular synthetic strategy for accessing diversely substituted isoindolinone scaffolds. The methodology hinges on a two-step sequence commencing with the versatile building block, 2-(bromomethyl)-3-nitrobenzoic acid. The core transformation involves an initial nucleophilic substitution with primary amines followed by a chemoselective reductive cyclization. This approach offers a reliable pathway to generate libraries of N-substituted isoindolinones, which are crucial for structure-activity relationship (SAR) studies in drug discovery.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone framework, a fused bicyclic system comprising a benzene ring and a γ-lactam, is a cornerstone of modern medicinal chemistry. Its structural rigidity and capacity for functionalization at multiple positions allow for precise three-dimensional orientation of pharmacophoric groups, facilitating high-affinity interactions with biological targets.[6] Notable drugs such as Lenalidomide, an immunomodulator used in treating multiple myeloma, feature this core structure, highlighting its therapeutic importance.[1]

The synthetic strategy detailed herein leverages 2-(bromomethyl)-3-nitrobenzoic acid, a starting material strategically functionalized for sequential, high-yielding transformations. The benzylic bromide provides a reactive electrophilic site for introducing diverse amine-containing substituents, while the ortho-positioned nitro group serves as a masked amine, poised for the key intramolecular cyclization step.

Overall Synthetic Workflow

The synthesis is designed as a two-stage process. The first stage involves the construction of an N-substituted 2-((alkyl/arylamino)methyl)-3-nitrobenzoic acid intermediate. The second stage is the critical ring-forming step, where the nitro group is reduced to an amine, triggering a spontaneous or mediated intramolecular amide bond formation (lactamization) to yield the final isoindolinone product.

Mechanistic Considerations

Step 1: Nucleophilic Substitution (SN2 Alkylation) The benzylic carbon of 2-(bromomethyl)-3-nitrobenzoic acid is highly electrophilic, making it an excellent substrate for an SN2 reaction. Primary amines, acting as potent nucleophiles, readily displace the bromide leaving group.[7] The reaction is typically performed in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).

-

Causality: The role of the base is critical. It serves to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the primary amine nucleophile, which would otherwise form a non-nucleophilic ammonium salt and halt the reaction.

Step 2: Reductive Cyclization This transformation is the cornerstone of the entire synthesis. The nitro group is selectively reduced to a primary amine. The resulting ortho-aminomethylbenzoic acid intermediate is perfectly configured for a rapid intramolecular cyclization to form the thermodynamically stable five-membered lactam ring of the isoindolinone.

-

Causality: The choice of reducing agent is dictated by the chemical tolerance of the substituent 'R' introduced in Step 1.

-

Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a very clean and high-yielding method. The catalyst facilitates the reduction of the nitro group to an amine. The cyclization often occurs spontaneously under the reaction conditions or upon gentle heating during workup, driven by the proximity of the nucleophilic amine and the electrophilic carboxylic acid.

-

Metal/Acid Systems (e.g., SnCl₂, HCl; Fe, AcOH): These are classic, robust methods for nitro group reduction.[8] The reaction proceeds in an acidic medium, which protonates the carboxylic acid. After the nitro group is reduced to the amine, the acidic conditions catalyze the intramolecular condensation (lactamization) by activating the carboxyl group towards nucleophilic attack by the newly formed aniline.

-

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 2-((alkyl/arylamino)methyl)-3-nitrobenzoic Acid (Intermediate)

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(bromomethyl)-3-nitrobenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or THF) to a concentration of 0.1-0.2 M.

-

Addition of Amine and Base: To the stirred solution, add the primary amine (R-NH₂, 1.1 eq.) followed by the dropwise addition of a non-nucleophilic base (e.g., triethylamine, 2.5 eq.).

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the ammonium salt precipitate and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Redissolve the crude material in ethyl acetate and wash sequentially with 1 M HCl (to remove excess amine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The resulting crude intermediate is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Reductive Cyclization to N-Substituted Isoindolinone

Method A: Catalytic Hydrogenation

-

Setup: To a hydrogenation vessel, add the N-substituted intermediate from Protocol 1 (1.0 eq.) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst: Carefully add Palladium on Carbon (Pd/C, 10 wt. %, ~5-10 mol % Pd) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically balloon pressure or 1-3 bar) while stirring vigorously.

-

Reaction: Continue stirring at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

-

Work-up:

-

Carefully vent the hydrogen atmosphere and purge the vessel with N₂ or Ar.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude isoindolinone can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Method B: Tin(II) Chloride Reduction

-

Setup: In a round-bottom flask, dissolve the N-substituted intermediate (1.0 eq.) in ethanol or concentrated hydrochloric acid (HCl).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) portion-wise to the solution. The reaction is often exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

-

The resulting mixture is often a thick slurry. Dilute with ethyl acetate and stir vigorously for 30 minutes.

-

Filter the mixture through Celite® to remove tin salts.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary: Representative Examples

The following table summarizes representative outcomes for the synthesis of various N-substituted isoindolinones using the described protocols.

| Entry | R-Group (in R-NH₂) | Reduction Method | Typical Yield (%) |

| 1 | Benzyl | A (H₂, Pd/C) | 85-95% |

| 2 | n-Butyl | A (H₂, Pd/C) | 80-90% |

| 3 | 4-Methoxyphenyl | B (SnCl₂, HCl) | 75-85% |

| 4 | Cyclohexyl | A (H₂, Pd/C) | 82-92% |

| 5 | 2-Thienylmethyl | B (SnCl₂, HCl) | 70-80% |

Troubleshooting and Key Considerations

-

Incomplete Substitution (Protocol 1): If the initial alkylation stalls, consider using a more polar aprotic solvent like DMF. Ensure the amine is not sterically hindered and that the base is fresh and anhydrous.

-

Low Yield in Reduction (Protocol 2A): The Pd/C catalyst may be poisoned. Certain functional groups (e.g., thiols) can deactivate the catalyst. Ensure the intermediate is pure. If the substrate is poorly soluble, consider a co-solvent system (e.g., THF/MeOH).

-

Difficult Work-up (Protocol 2B): The removal of tin salts can be challenging. Thorough basification and vigorous stirring during extraction are crucial for breaking up emulsions and ensuring complete removal.

-

Substrate Compatibility: Be mindful of other reducible functional groups in the 'R' substituent. Aldehydes, ketones, and some heterocycles may be reduced under catalytic hydrogenation conditions. The SnCl₂ method is often more chemoselective for the nitro group in the presence of carbonyls.

Conclusion

The synthetic route starting from 2-(bromomethyl)-3-nitrobenzoic acid provides a powerful and highly adaptable platform for the synthesis of N-substituted isoindolinones. The two-step sequence of nucleophilic substitution followed by reductive cyclization is reliable, scalable, and amenable to the generation of diverse compound libraries for drug discovery and chemical biology applications. The choice of reduction conditions can be tailored to the specific substrate, enhancing the overall utility and scope of this valuable synthetic methodology.

References

- Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC. (n.d.). National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuCCZOT9fQG0_RbIkU-LR0MuZYZVRWW97hag2trwyby2ZuaPC5OSqqNQDD0ObqHUkSf_kcc5Tk_hCQHmpIbDBRi5NtlkVatxMzxGPwabuVSlIy0bHhKMp7ikKHZYl2ByRnP6KfC7Rr0FuSVfs=]

- Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhKtrV27K0JyVtP7vD2CROJ5jp_MBDCMctKf7EtXcBH8qOGazUDEgyF4LoPHI3TMAJE5wxTlT5wvA5EX0iCsTBvYyh3rfAvskfsqVKkDVAaYNcbo2ZiXdbc3iH2Wtcvnda7QxeO_miZleSHLqCm2C6hQEYc74ndcybR48LOkw7GjIT0MrLFFwBadSFGWKe2loHQE751tl6QkuTCCwfgv6jB4dsanU=]

- Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - Semantic Scholar. (n.d.). Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8I3grbyBjWLNYhgVb6rRaEmfE3YOeh1AhFmTkBIMf1gAkVyKOxSJ1fQZ5hFJv-FUrF0fIJoUxyMOGVlYmqB_Zk78VDoEmEMJdh8bb76yDzLeAQ8lUsKxAD-zvQcRNzdmpfP7DeDnBrllVZq6p-xGxN2-TxwpOGGJWsYn3j1PtU6APWDxOY7k5Q6KvOfrDp3-pOiwUy-Pce0OAJyeGFWjQ]

- Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFnDjM5PzorgqvlRrrGpPp5MY3Wc0WoCvi_gtxL6Ux87bXakfz8_kWgDfe-yAXG6DQ-bRKZvtXKt2XCShdS8aeb-E4J-wjriW9oJSQzpqfPHF0GEI1-TM9x9iZwT2AE54daD_sGiRkiWL-GCSHlOIQ9GyP7sRWizTXYZ6C4mjNEtwLBfoKLIcAbI3RoUw5UA_t5Nk=]

- Catalytic Asymmetric Synthesis of Isoindolinones. (n.d.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn_OWa9uqmaoOvNzQz7w1i2t2KVN8448ghoCy9actmOcmijTJxIot0m7o9RiptE-3neza18xhvOdwbD9KtrhZgncOMWr8y6TYtyWgbl3Gm7cOn2oq7t-vs_tFNKEwyrkTLgxmpChV2x0N-me0d7xaum2LBiV-7YkzexvS8SIx5vR-_sALGmdoo1xiO]

- 3-Substituted isoindolin-1-ones and their pharmaceutical applications. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyEoiIy6Fcw9MtUtuhYKUElQaOkoSmAhLXjvzcwTMgG-rP-rRH0FZuBvv71WusCvGJyvxbijDkS29X6z6tUiZxGE-amhg9MssGrTAfeqQMNL3qL7574EUe7oaOiAy9UX5fqfdSWRAiaxnTa2Old2X1NGVFKK-puQkt3FTiDfHLtkI0U2ShCUXrcYza7orA8UU788gail1wMEU4KeF3Pq9qIj_cBf0Bifq-NYEykslFH3YvGA==]

- Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAHYMw_jKJvyyHaFqSKp3L7uc3WGCeZUZtkfWYZSCOA8aMkh0YqbTLhHH6M_hP0lCqPgaSkdL89xWh-dEOXFqZQEHGgky71y4B7-LuGZQr_yhJi_Yx6QBChMJ4lJzX2pd8f-Nv9FEhdA8838h3VRXz96As-3_GpWjfzJ4zxOgUWvQX9i3456h8_uRp9TOIb0yIQVqAtVt3I8lXwYbcSoXJU-eoHCMZx4t9ntGmex2zM2nPCLAHLdxDQ2YAjq2CkJ4SP7OdkcBZ_qlmIQ==]

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwv2rgMYgDXQETkm4HHhyJ3sx7GehChMuLDEcNR-KrXRW0rVRx_XOvBxQZlo-qLpxBG7ibUMHZ9y9KbKUs9JmxSx3IH1dqz7mD9EIWkErZFYqY1zaBjyt9IaABgkJzhg==]

- The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.

- Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential. (2026). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq02SP0ojzmJsldzGOT3iJ7DBFlWfov8x-IwLzKaM2T_CaOi4_JLHE9alGLc6dCfLgweiN6svPC_gYGI92Lhhsqj5s1FWgblTgqQ-ymYwpwo_Id7poA-aEM3icrNcyGhg9rkL8oP4L_aLiJepJcowaPBc36W7w1cJOkTK192pUEN68s6hrj4h9Y_1fb4pqIY8TUUU5OKxvWhPoRmU0VoMHs1y26O0Zrh5yKdCHHZ5j_3c1E877zuiPTqZxxkpwnbV01xs9DhoXFqEg4U9HnVTyHrYGkADbvlVikW-v-W0bWgwXg-83]

- Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9NBZ-tv9V_XnTeq7oWEQaIlsNx4sRsKQHkpYmcMsVWjOld2okH0l1IIFgQsgsxJHX2gGdvtXPlLCGN_79aJ4LtIXkCpbjnkX05uAhG75nZZ_kfkEyRmzHy9_OySM55bKREYfWNi1bcmvILqEmVP7LAqZcuUCUXPtYP-5Nt_arc-DivLdOGaBNHwn_0HiwCFOw0iCLJZm0L83vifqS12UU5dW4hLSITmGBwh-nNTU56MNz2qdsz6vXvshb8FAR1UnPvrlAaIYxsNLSf2WD]

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025). National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkHDs_hc-lF_PdQ8z6Emp3Lb_6TIJy3YjX6bd7uw8rvrRv4RspuH0RO8ZbkVosTqqU8bl07lhv8-sGoWM0tU5LTbpf2oEZZmW-QCrDZYNvgAKUvEd1o1wRvV9yIodBbYs2Eg023_QTHiqPKo7d]

- Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. (2024). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnWF9aDTy6zqRiGEo4JWuA2WOBMKStO75P2JHC0w2G1tShys7Kf5SM1k45xlqNB-N_as3hRVLyfbKqJ2WDSYy_NfF0Inpq5AkMwdNwkvXr5Z_jhAeFwPhupNhYLPSlXWvXC0deNAcv-TVEH1XXirrgkgC7-AeVCrI=]

- Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbjJlGn9pnjWAP_jkzGICZWHIvqZWvPcBZsD83awgdp5uoW49tLrqnlaT93zksl1GQBF4re6y7hxGqz_cLxau4mKh2f2xV4OWb-kt6qjD-ZGfJjjYJ225-5aXQVFEW3eDH8yA=]

- AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. (n.d.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHabpC-gnA0cNNmp3Jplxp2jFiI0pKA1a_SguBzWoSEXvNa8eYasRj73DTmyilPU40sOJ5f7yo67lxPdEzNyZUeIPnsWdlOQWi5oV8p_AyQqnutbc8rsktiA7aHukNfq-VyflluYZpWPgbZGzBpk6WCVgm56eOxxg==]

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC. (n.d.). National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.

- Reactions of Amines. (n.d.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Rr3UTsxVoB-7UrWEprnwT7v8327mYxYXq7Q1snQBVV1Nu7Q5tQRDhpq1gJZNp-Qlw38iwLsTX7rMfQlIIV1TnW6DpLzV3Q4eShFyWYGySLp-JSHNzkIN1H1Zhc4u3ipAupn-8h5BlVGMF0wWM6hckih7c9qehwToX5avnJiIV6-Z4APcYNI40JkS8eF-t7wnYxrS]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Process Design for Pomalidomide Synthesis via 3-Aminopiperidine-2,6-dione Hydrochloride (CAS 59714-76-6)

Executive Summary

Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is a third-generation immunomodulatory imide drug (IMiD) used in the treatment of multiple myeloma and Kaposi sarcoma. The transition from medicinal chemistry bench-scale synthesis to kilogram-scale manufacturing hinges on the stability of the glutarimide moiety.

Early synthetic routes often utilized free-base 3-aminopiperidine-2,6-dione, which is prone to rapid dimerization and oxidative degradation. This Application Note details a robust, scalable protocol utilizing the hydrochloride salt (CAS 59714-76-6) . This salt form offers superior shelf-stability and stoichiometric control. The protocol described herein prioritizes the "Nitro-Route" (via 3-nitrophthalic anhydride), which is the industry standard for minimizing aniline-related side reactions during the critical condensation step.

Strategic Pathway Analysis

To ensure high purity (>99.5% HPLC) without chromatographic purification, we utilize a two-step sequence: Condensation followed by Reduction.

Synthesis Logic Flow

The following diagram illustrates the critical decision pathways and chemical transformations.

Figure 1: Strategic synthesis flowchart highlighting the Nitro-Route. The use of NaOAc in Step 1 is critical to liberate the free amine from CAS 59714-76-6 in situ.

Material Specifications

The quality of the starting glutarimide salt is the primary determinant of yield. Lower grade materials often contain ammonium chloride or ring-opened hydrolysis products.

| Component | Chemical Name | CAS | Grade/Spec | Function |

| Key Intermediate | 3-Aminopiperidine-2,6-dione HCl | 59714-76-6 | Assay >98.0% | Glutarimide Donor |

| Reactant A | 3-Nitrophthalic Anhydride | 641-70-3 | Assay >97% | Phthalimide Donor |

| Solvent | Glacial Acetic Acid | 64-19-7 | ACS Reagent, Anhydrous | Condensation Medium |

| Base | Sodium Acetate (Anhydrous) | 127-09-3 | Powder | HCl Scavenger |

| Catalyst | 10% Pd/C | 7440-05-3 | 50% wet | Hydrogenation Catalyst |

Detailed Experimental Protocols

Protocol A: Condensation (Formation of Nitro-Pomalidomide)[1]

Principle: The hydrochloride salt of the amine is stable but non-nucleophilic. We use sodium acetate in acetic acid to generate the free amine in situ, which immediately attacks the anhydride. This prevents the dimerization of the free amine.

Scale: Based on 100g input of CAS 59714-76-6.

-

Reactor Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

). -

Charging:

-

Charge Glacial Acetic Acid (1000 mL, 10 vol).

-

Add 3-Nitrophthalic Anhydride (118 g, 1.0 equiv).

-

Add CAS 59714-76-6 (100 g, 1.0 equiv).

-

Add Sodium Acetate Anhydrous (54 g, 1.1 equiv). Note: Potassium acetate can be substituted.

-

-

Reaction:

-

Workup:

-

Cool the reaction mixture to room temperature (20–25°C).

-

Stir for 2 hours to maximize precipitation.

-

Filter the solid using a Büchner funnel.

-

Wash 1: Water (500 mL) to remove sodium salts and acetic acid.

-

Wash 2: Methanol (200 mL) to displace water and remove unreacted organic impurities.

-

Drying: Vacuum oven at 60°C for 12 hours.

-

-

Expected Yield: 160–170 g (85–90%).

-

Characterization: Appearance is a yellow to light-brown solid.

Protocol B: Hydrogenation (Reduction to Pomalidomide)[9]

Principle: The nitro group is reduced to an amino group using heterogeneous catalysis. Solubility is the challenge here; the nitro-intermediate is poorly soluble in most solvents except DMF or DMSO.

-

Reactor Setup: High-pressure hydrogenation vessel (Autoclave).

-

Charging:

-

Charge Nitro-Pomalidomide (Intermediate from Protocol A) (100 g).

-

Charge DMF (Dimethylformamide) (1000 mL, 10 vol). Alternative: DMAc.

-

Charge 10% Pd/C (50% wet) (5 g, 5 wt% loading).

-

-

Reaction:

-

Purge vessel with

(3x) then -

Pressurize to 30–50 psi (2–3.5 bar) with Hydrogen.

-

Heat to 40–45°C . Caution: Higher temps increase risk of ring opening.

-

Stir vigorously for 6–10 hours .

-

-

Filtration (Critical Step):

-

The product is soluble in hot DMF. Filter the catalyst while the solution is warm (40–45°C) through a Celite pad.

-

Safety: Do not let the catalyst dry out (pyrophoric hazard).

-

-

Isolation:

-

Concentrate the filtrate under vacuum to approx. 30% volume.

-

Add Water (slowly) or Ethanol to precipitate the crude Pomalidomide.

-

Filter and wash with water.[8]

-

Purification & Quality Control

Crude Pomalidomide often contains trace hydrolysis impurities (Compound B in diagram below) or unreduced nitro compounds.

Impurity & Purification Logic

Figure 2: Purification workflow utilizing controlled recrystallization to reject hydrolysis impurities.

Recrystallization Protocol[7][11]

-

Dissolve crude solid in DMSO (5 vol) at 60–65°C.

-

Slowly add Water (5 vol) or Ethanol (10 vol) over 1 hour while stirring.

-

Cool to 0–5°C and hold for 2 hours.

-

Filter and wash with Ethanol.

-

Final Dry: 60°C under vacuum. Target LOD < 0.5%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete neutralization of HCl salt. | Ensure NaOAc is anhydrous and in slight excess (1.1–1.2 eq). |

| Sticky Solid (Step 1) | Polymerization or wet solvent. | Use strictly anhydrous Acetic Acid. Verify temp <120°C. |

| Incomplete Reduction | Catalyst poisoning or low H2 mass transfer.[8] | Increase stirring speed (RPM). Ensure DMF is sulfur-free. |

| Ring Hydrolysis | Presence of water during heating.[8] | Strictly control water content in DMF/DMSO steps. |

References

-

Celgene Corporation. "Method for the production of pomalidomide." World Intellectual Property Organization, WO2017134476A1, 2017. Link

-

Nanjing Cavendish Bio-Engineering Technology. "Synthetic method of pomalidomide." Google Patents, CN104016967A, 2014. Link

-

Hetero Labs Limited. "Improved Process for the Preparation of Pomalidomide and its Purification." United States Patent Application, US20160362391A1, 2016. Link

-

ChemicalBook. "Pomalidomide Synthesis and Chemical Properties." ChemicalBook Database. Link

-

Daicel Pharma Standards. "Pomalidomide Impurities and Synthesis." Daicel Pharma, 2024. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017134476A1 - Method for the production of pomalidomide - Google Patents [patents.google.com]

- 7. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 8. chimique.wordpress.com [chimique.wordpress.com]

Application Notes and Protocols: Nucleophilic Substitution for the Functionalization of 2-(Bromomethyl)-3-nitrobenzoic Acid and its Esters

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

2-(Bromomethyl)-3-nitrobenzoic acid is a highly functionalized aromatic building block pivotal in medicinal chemistry and materials science. Its strategic arrangement of a carboxylic acid, a nitro group, and a reactive benzylic bromide makes it a versatile scaffold for constructing complex molecular architectures. The true value of this reagent is most effectively unlocked when its carboxylic acid moiety is protected, typically as a methyl or ethyl ester. This strategic protection prevents undesirable acid-base reactions, allowing for clean and high-yielding nucleophilic substitution at the benzylic position.

The methyl ester, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of important pharmaceutical agents, including the immunomodulatory drug Lenalidomide[1]. The electron-withdrawing nature of the nitro and ester groups significantly enhances the electrophilicity of the benzylic carbon, making the attached bromine an excellent leaving group for substitution reactions[1][2].

This guide provides a comprehensive overview of the underlying chemical principles and offers detailed, field-proven protocols for performing nucleophilic substitution reactions on Methyl 2-(bromomethyl)-3-nitrobenzoate with a range of common nucleophiles. We will explore methodologies for forming C-N, C-S, and C-O bonds, complete with mechanistic insights, troubleshooting advice, and comparative data to empower researchers in their synthetic endeavors.

Section 1: The Substrate: Understanding Reactivity and Strategy

The Benzylic Position: A Locus of High Reactivity

The carbon atom of the bromomethyl (-CH₂Br) group is a benzylic carbon. In a nucleophilic substitution reaction, the transition state of an Sₙ2 attack is stabilized by the adjacent aromatic ring through π-system conjugation. This inherent stability lowers the activation energy, making benzylic halides significantly more reactive towards nucleophiles than their simple alkyl halide counterparts.

The Role of Ring Substituents: Electronic Activation

The reactivity of the benzylic position is further amplified by the electronic effects of the substituents on the aromatic ring. Both the nitro group (-NO₂) and the ester group (-COOR) are potent electron-withdrawing groups. They act inductively and through resonance to pull electron density away from the ring and, consequently, from the benzylic carbon. This effect increases the partial positive charge (δ+) on the benzylic carbon, rendering it a more potent electrophile and thus more susceptible to attack by nucleophiles[1].

Strategic Imperative: The Carboxylic Acid vs. The Ester

Attempting nucleophilic substitution directly on 2-(Bromomethyl)-3-nitrobenzoic acid often leads to complications. Most nucleophiles (amines, thiolates, alkoxides) are also bases. In the presence of the acidic carboxylic acid proton (pKa ≈ 2-3), a simple and rapid acid-base reaction will occur, consuming the nucleophile and forming the carboxylate salt. This unwanted side reaction significantly reduces the efficiency of the desired substitution.

Therefore, the standard and highly recommended strategy is to first protect the carboxylic acid as an ester. The Fischer-Speier esterification is a classic and effective method for this transformation[3]. Following esterification, the benzylic methyl group can be selectively brominated using N-Bromosuccinimide (NBS) under radical initiation conditions, yielding the desired substrate, Methyl 2-(bromomethyl)-3-nitrobenzoate[4]. This two-step sequence ensures that the subsequent nucleophilic substitution proceeds cleanly and efficiently.

Section 2: General Synthetic Workflow

The most reliable pathway to a diverse array of 2-substituted-3-nitrobenzoic acid derivatives follows a three-stage process. This approach maximizes yield and minimizes purification challenges by addressing the reactivity of each functional group in a logical sequence.

Diagram 1: Recommended three-stage synthetic workflow.

Section 3: Core Experimental Protocols

These protocols assume the starting material is Methyl 2-(bromomethyl)-3-nitrobenzoate , prepared according to established literature procedures[4].

Protocol 1: C-N Bond Formation via N-Alkylation

Application: Synthesis of secondary and tertiary amine derivatives, crucial scaffolds in many biologically active molecules. This protocol is adapted from methodologies used in pharmaceutical synthesis[1].

Rationale: This reaction proceeds via a classic Sₙ2 mechanism. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solvate the reactants and facilitate the substitution without interfering with the nucleophile. Anhydrous potassium carbonate (K₂CO₃) is used as a mild, non-nucleophilic base to neutralize the HBr byproduct, driving the reaction to completion. It is strong enough to deprotonate the ammonium salt formed after alkylation but generally not strong enough to promote significant elimination or ester hydrolysis under these conditions.

Sources

Hydrogenation methods for reducing the nitro group in 2-(Bromomethyl)-3-nitrobenzoic acid

Executive Summary

The reduction of 2-(bromomethyl)-3-nitrobenzoic acid (or its ester derivatives) presents a classic chemoselectivity paradox in organic synthesis. The objective is to reduce the nitro group (

This transformation is a critical step in the synthesis of immunomodulatory drugs such as Lenalidomide and Pomalidomide , as well as various PARP inhibitors. The resulting amine typically undergoes spontaneous intramolecular cyclization to form 4-aminoisoindolin-1-one (a lactam), making the retention of the bromine atom essential for the ring closure.

Standard catalytic hydrogenation (e.g., Pd/C under

-

Poisoned Catalytic Hydrogenation: Using sulfided platinum.

-

Dissolving Metal Reduction (The Industrial Standard): Iron-mediated reduction.

-

Catalytic Transfer Hydrogenation: A mild, non-gaseous alternative.

Mechanistic Pathway & Chemoselectivity

Understanding the competition between reduction and hydrogenolysis is vital. The benzylic bromide is significantly more susceptible to oxidative addition by transition metals (Pd, Ni) than aryl halides.

Reaction Cascade

The reduction triggers a cascade where the nascent amine acts as a nucleophile, attacking the electrophilic benzylic carbon.

Figure 1: The reaction pathway showing the desired cyclization versus the unwanted dehalogenation.

Method A: Poisoned Catalytic Hydrogenation (H₂ Gas)

Best for: Clean reactions requiring minimal workup; flow chemistry applications. Risk: Moderate risk of dehalogenation if temperature is uncontrolled.

Standard Pd/C is too active for this substrate. To prevent the catalyst from inserting into the C-Br bond, a "poisoned" catalyst—typically sulfided platinum—must be used. The sulfur modifies the electronic properties of the metal surface, inhibiting the adsorption of the halogen.

Protocol 1: Pt(S)/C Hydrogenation

Reagents:

-

Substrate: 2-(Bromomethyl)-3-nitrobenzoic acid (1.0 equiv)

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Loading: 2-5 wt% relative to substrate.

-

Solvent: THF or Ethyl Acetate (Avoid alcohols if transesterification is a risk).

-

Hydrogen Source:

gas (Balloon or 1-3 bar).

Step-by-Step Procedure:

-

Preparation: In a hydrogenation vessel, dissolve the substrate in THF (0.1 M concentration). High dilution helps prevent intermolecular side reactions.

-

Catalyst Addition: Add 5% Pt(S)/C carefully under an inert atmosphere (Argon/Nitrogen). Note: Sulfided catalysts are less pyrophoric than standard Pd/C but safety precautions still apply.

-

Hydrogenation: Purge the vessel with

three times. Maintain pressure at 1–3 bar (15–45 psi) . -

Temperature Control: Stir at 20–25°C . Do not heat. Elevated temperatures (>40°C) significantly increase the rate of de-bromination.

-

Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of the nitro peak and the appearance of the amine/lactam.

-

Termination: Once conversion >98%, stop immediately to prevent over-reduction.

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. The product often precipitates as the hydrobromide salt of the lactam.

Method B: Iron-Mediated Reduction (Industrial Standard)

Best for: Large-scale synthesis (e.g., Lenalidomide production); highest chemoselectivity. Risk: Generates iron waste; requires rigorous filtration.

This is the most robust method for retaining benzylic halides. It is a variation of the Béchamp reduction. The mild acidic conditions facilitate the protonation of the amine, which can either delay cyclization or, if neutralized, allow controlled cyclization.

Protocol 2: Fe/NH₄Cl Reduction

Reagents:

-

Substrate (1.0 equiv)

-

Iron Powder (3.0 - 5.0 equiv, fine mesh)

-

Ammonium Chloride (

) (2.0 - 3.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio) or Methanol/Water.

Step-by-Step Procedure:

-

Activation: In a reaction flask, suspend Iron powder and

in water. Stir vigorously at room temperature for 15 minutes to activate the iron surface. -

Addition: Add the ethanol and the nitro-substrate.

-

Reaction: Heat the mixture to reflux (approx. 70–80°C) .

-

Observation: The reaction is heterogeneous. Vigorous mechanical stirring is essential.

-

-

Timeline: Reaction typically completes in 1–4 hours.

-

Filtration (Critical): While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Tip: If the filtrate turns brown/orange upon cooling, residual iron colloids are present. A second filtration or treatment with EDTA may be required.

-

-

Cyclization: Upon concentration of the solvent, the amino-ester (or acid) will spontaneously cyclize to the isoindolinone.

Method Selection Guide

Select the method based on your available equipment and downstream requirements.

| Feature | Method A: Pt(S)/C Hydrogenation | Method B: Fe/NH₄Cl Reduction | Method C: SnCl₂ (Stannous Chloride) |

| Chemoselectivity | High (if T < 25°C) | Excellent | Excellent |

| Reaction Type | Heterogeneous Catalysis | Dissolving Metal | Homogeneous |

| Scalability | High (Flow compatible) | High (Batch) | Low (Toxic waste) |

| Waste Profile | Clean (Catalyst recycled) | High (Iron sludge) | High (Tin salts) |

| Cost | High (Pt catalyst) | Low (Iron is cheap) | Moderate |

| Primary Risk | De-bromination | Filtration difficulties | Product contamination |

Decision Tree

Figure 2: Selection guide for reduction methodology based on lab constraints.

References

-

Vertex Pharmaceuticals. (2015). Process for the preparation of Lenalidomide. WO 2015/057043. (Describes the Fe/NH4Cl reduction of the methyl ester analog). Link

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. (Review of sulfided catalysts for halo-nitro reduction). Link

-

Common Organic Chemistry. (2025). Nitro Reduction: Common Conditions and Mechanisms. (General guide on Fe, SnCl2, and Catalytic Hydrogenation). Link

-

Organic Chemistry Portal. (2024). Synthesis of Isoindolinones. (Context on the cyclization of 2-substituted benzamides). Link

Troubleshooting & Optimization

Minimizing hydrolysis byproducts of 2-(Bromomethyl)-3-nitrobenzoic acid

Technical Support Center: 2-(Bromomethyl)-3-nitrobenzoic Acid Stability & Handling

Introduction: The "Phthalide Trap"

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing purity drops during the scale-up of 2-(bromomethyl)-3-nitrobenzoic acid (BMNBA) , a critical intermediate in the synthesis of immunomodulatory drugs like Pomalidomide and Lenalidomide .[1]

The Core Challenge: BMNBA is not just moisture-sensitive; it is structurally "pre-loaded" for degradation.[1] The presence of a carboxylic acid group ortho to the reactive benzylic bromide creates a perfect storm for intramolecular cyclization.[1] Upon exposure to moisture, the bromide is displaced to form an alcohol, which immediately cyclizes to form 4-nitro-isobenzofuran-1(3H)-one (4-Nitrophthalide) .[1]

Once this phthalide forms, it is chemically inert to your desired downstream coupling, leading to yield loss and difficult purification steps.[1] This guide provides the protocols to prevent this cascade.

Mechanism of Failure

To defeat the impurity, you must understand its formation pathway.[1]

The Hydrolysis-Cyclization Cascade:

-

Hydrolysis: Water attacks the benzylic carbon, displacing the bromide (Good leaving group).[1]

-

Lactonization: The neighboring carboxylic acid attacks the newly formed alcohol (intramolecular esterification), releasing water and locking the molecule into the stable phthalide ring.[1]

Figure 1: The degradation pathway of BMNBA.[2] Note that the alcohol intermediate is rarely isolated because the cyclization to the phthalide (Red) is thermodynamically favored.[1]

Troubleshooting & FAQs

Q1: I am seeing a new impurity at RRT ~0.85-0.90 in HPLC. Is this the phthalide? A: Likely, yes.[1] 4-Nitrophthalide is less polar than the di-acid/alcohol forms but distinct from the starting material.[1]

-

Confirmation: Check the UV spectrum. The loss of the benzylic bromide often results in a hypsochromic shift (blue shift).[1]

-

Action: If this peak exceeds 0.5%, your solvent water content is too high (>0.1%) or your workup took too long.[1]

Q2: Can I remove the phthalide impurity by washing with base? A: ABSOLUTELY NOT. [1]

-

Reason: BMNBA is an acid.[1][3][4] Washing with aqueous base (NaOH/NaHCO₃) will dissolve your product into water.[1] Worse, the basic environment accelerates the hydrolysis of the benzylic bromide

faster than neutral conditions.[1] -

Solution: Purification must be done via recrystallization from anhydrous non-polar solvents (e.g., Toluene/Heptane) or dry column chromatography.[1]

Q3: What is the maximum allowable water content in my reaction solvent?

A: We recommend a strict limit of

-

Data: At 0.1% water, we observe detectable hydrolysis within 4 hours at room temperature.[1]

Q4: My yield is good, but the solid degrades during vacuum drying. Why? A: You are likely applying heat while the "cake" is still wet with atmospheric moisture.[1]

-

Fix: Dry under high vacuum at ambient temperature (

C) initially.[1] Only apply heat (

Optimized Experimental Protocols

Protocol A: Anhydrous Radical Bromination (Synthesis)

Objective: Synthesize BMNBA while suppressing in-situ hydrolysis.

| Parameter | Specification | Rationale |

| Starting Material | 2-Methyl-3-nitrobenzoic acid | Must be dried to LOD < 0.5% before use.[1] |

| Solvent | Chlorobenzene (PhCl) or Methyl Acetate | PhCl is hydrophobic and allows azeotropic drying. Avoid alcohols. |

| Reagent | NBS (N-Bromosuccinimide) | Ensure NBS is free of HBr (white, not yellow).[1] |

| Initiator | AIBN or Benzoyl Peroxide | Standard radical initiators.[1] |

| Temperature | Required for radical initiation.[1] |

Step-by-Step:

-

Charge 2-Methyl-3-nitrobenzoic acid and Chlorobenzene into the reactor.

-

Critical Step: Perform an azeotropic distillation (remove ~10% volume) to strip trace water.[1] Check KF of solvent (

0.03%). -

Cool to

C. Add NBS (1.05 eq) and AIBN (0.05 eq). -

Stir until conversion is >98% (HPLC).

-

Cool immediately to

C. Do not hold at high heat once reaction is done.

Protocol B: The "Cold & Fast" Isolation

Objective: Remove succinimide byproduct without triggering hydrolysis.[1]

Warning: Conventional water washes are dangerous here.[1]

-

Filtration: Filter the reaction mixture (if in PhCl/DCM) to remove the bulk of Succinimide (which is insoluble in non-polar organics).

-

Cake Wash: Wash the filter cake with dry Chlorobenzene. Combine filtrates.

-

Aqueous Wash (Only if necessary):

-

If a wash is required to remove residual salts, use Ice-Cold (

C) 0.1M HCl .[1] -

Why Acid? Acidic pH slows the nucleophilic attack of water compared to neutral/basic pH.

-

Contact Time: Keep phases in contact for < 5 minutes . Separate immediately.

-

-

Drying: Dry the organic layer with anhydrous

for 30 minutes. Filter. -

Concentration: Evaporate solvent under reduced pressure at

C .

Storage & Stability Data

Store BMNBA under the following conditions to maintain >99% purity:

| Condition | 1 Week | 1 Month | 6 Months | Recommendation |

| Ambient / Air | 95% (Hydrolysis) | 88% (Phthalide forms) | Degradation | AVOID |

| Ambient / Desiccator | 99.5% | 99.2% | 98.5% | Acceptable |

| 4°C / Inert Gas (Ar/N₂) | 99.9% | 99.8% | 99.5% | PREFERRED |

References

-

Process for the preparation of Pomalidomide. Google Patents. (2016).[1] CN106432045A.[1] Link

- Describes the synthesis of Pomalidomide intermediates and the criticality of impurity control.

-

Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities. World Journal of Pharmaceutical Research. (2022). Link

-

Identifies 4-Nitrophthalide (PGI-2) as a specific impurity arising from the bromomethyl intermediate.[1]

-

-

Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid. ResearchGate. (2013).[1] Link

- Provides kinetic data on the hydrolytic degradation of nitro-benzoic acid deriv

-

Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes. PubMed Central (PMC). (2025). Link

- Mechanistic insight into ortho-substitution cyclization risks in arom

Sources

Technical Support Center: Purification of Crude 2-(Bromomethyl)-3-nitrobenzoic acid

Welcome to the technical support guide for the purification of 2-(Bromomethyl)-3-nitrobenzoic acid (CAS No. 55715-03-2). This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block, particularly in the synthesis of APIs like Lenalidomide, its purity is paramount.[1] This guide provides in-depth, field-proven strategies and troubleshooting advice to address common challenges encountered during its purification.

Core Concepts & Initial Assessment

The primary synthesis of 2-(bromomethyl)-3-nitrobenzoic acid typically involves the radical bromination of 2-methyl-3-nitrobenzoic acid using reagents like N-bromosuccinimide (NBS) and a radical initiator. The crude product from this reaction is rarely pure and often presents as a pale yellow solid or oil.[2]

Common Impurities Include:

-

Unreacted Starting Material: 2-methyl-3-nitrobenzoic acid.

-

By-products from NBS: Succinimide.

-

Hydrolysis Product: 2-(Hydroxymethyl)-3-nitrobenzoic acid, formed by the reaction of the product with residual water. Benzylic bromides are susceptible to hydrolysis.[3][4]

-

Over-brominated Species: 2-(Dibromomethyl)-3-nitrobenzoic acid.

-

Solvent and Reagent Residues.

A preliminary Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis is essential to identify the number of components and estimate their relative polarities, which will guide the selection of the most effective purification strategy.

Safety First: Handling a Reactive Intermediate

Before beginning any purification protocol, it is critical to understand the associated hazards. 2-(Bromomethyl)-3-nitrobenzoic acid and related structures are classified as irritants.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood.[5]

-

Reactivity: As a benzylic bromide, this compound is a lachrymator and is reactive towards nucleophiles. It is also noted to be potentially light and air-sensitive.[5]

-

Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), in a cool, dark, and dry place to prevent hydrolysis and other degradation pathways.

Purification Strategy Workflow

The choice of purification method depends on the impurity profile of your crude material. The following diagram outlines a logical workflow for selecting the appropriate strategy.

Sources

- 1. 2-(Bromomethyl)-3-nitrobenzoic Acid Methyl Ester [lgcstandards.com]

- 2. prepchem.com [prepchem.com]

- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

Optimizing temperature conditions to prevent thermal decomposition of bromomethyl groups

Technical Support Center: Halogenated Intermediate Stabilization Hub (HISH) Current Status: Operational | Ticket Queue: Open

Welcome to the HISH Knowledge Base

Subject: Optimizing Temperature Conditions to Prevent Thermal Decomposition of Bromomethyl Groups Ticket ID: KB-BrCH2-OPT Assigned Specialist: Senior Application Scientist, Process Safety Division

Executive Summary

Bromomethyl groups (e.g., benzyl bromides,

This guide replaces generic "keep cold" advice with a mechanistic approach to temperature management, ensuring yield integrity and process safety.

Module 1: The Physics of Failure (Root Cause Analysis)

To prevent decomposition, you must understand the enemy. It is not just heat; it is the HBr Loop .

The Autocatalytic Cycle

Thermal energy initiates the homolytic or heterolytic cleavage of the C-Br bond. The resulting HBr byproduct acts as a catalyst for further decomposition, specifically promoting Friedel-Crafts-like intermolecular alkylation (polymerization) and hydrolysis.

Figure 1: The Autocatalytic Decomposition Cycle. Note the red dashed line representing the feedback loop where HBr accelerates the degradation of the remaining starting material.

Module 2: Troubleshooting Guide (Q&A)

User Question: "My benzyl bromide derivative turned from a yellow oil to a black solid overnight, even though it was sealed. What happened?"

Technical Diagnosis: You have experienced uncontrolled polymerization .

-

The Mechanism: Benzyl bromides are excellent alkylating agents. In the absence of a nucleophile, they will alkylate themselves (intermolecular Friedel-Crafts alkylation). This reaction is exothermic and acid-catalyzed.

-

The Trigger: A small amount of HBr formed (likely due to trace moisture or room-temperature storage). This acidified the mixture, catalyzing the reaction of one molecule's benzene ring with another's bromomethyl group.

-

Corrective Action:

-

Immediate: Discard the sample as hazardous waste (potential carcinogens present).

-

Prevention: Store with an acid scavenger (e.g., solid

or suspended

-

User Question: "I see pressure buildup in the storage bottle. Is it safe to open?"

Technical Diagnosis: STOP. Do not open without PPE and a fume hood.

-

The Mechanism: Thermal decomposition or hydrolysis releases HBr gas. In a sealed vessel, this creates significant overpressure.

-

The Trigger: Storage above the "Onset Temperature" (often >25°C for reactive derivatives) or exposure to light.

-

Corrective Action:

-

Venting: Vent the container carefully in a fume hood using a needle through the septum (if applicable) or slowly unscrewing the cap while shielding your face.

-

Future Protocol: Use vented caps for bulk storage (>100g) or store under inert atmosphere (Argon) to exclude moisture.

-

User Question: "My yield drops significantly when I scale up the reaction from 1g to 50g. Why?"

Technical Diagnosis: Thermal Mass Effect.

-

The Mechanism: Bromination and alkylation reactions are often exothermic. On a 1g scale, heat dissipates quickly. On a 50g scale, "hot spots" form, exceeding the decomposition threshold of the bromomethyl group before it can react with the target nucleophile.

-

Corrective Action:

-

Dosing: Switch from "all-in-one" addition to dropwise addition of the bromomethyl reagent.

-

Cooling: Increase cooling jacket capacity. Maintain internal temperature (Ti) < 10°C during addition.

-

Module 3: Optimization Protocols (SOPs)

SOP-01: Temperature Thresholds & Storage